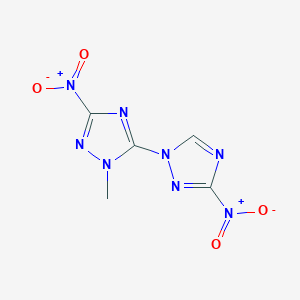![molecular formula C22H19ClN4S2 B11494640 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11494640.png)
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a complex organic compound that features a piperazine core substituted with two thiazole rings Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution on Piperazine: The synthesized thiazole rings are then attached to the piperazine core through nucleophilic substitution reactions. This step often requires the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include:
Batch Reactors: For the initial formation of thiazole rings.
Continuous Flow Reactors: For the substitution reactions, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of thiazole derivatives.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can interact with the active sites of enzymes, inhibiting their activity. This compound may also bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is unique due to its dual thiazole substitution on a piperazine core, which may confer distinct biological activities and pharmacological properties compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C22H19ClN4S2 |
|---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
2-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C22H19ClN4S2/c23-18-8-6-17(7-9-18)20-15-29-22(25-20)27-12-10-26(11-13-27)21-24-19(14-28-21)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 |
InChI Key |
YYXIDLSJZPYENY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-Ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11494561.png)
![N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide](/img/structure/B11494566.png)
![4'A-[2,4-Bis(acetyloxy)phenyl]-1',2',3',4',4'A,9'A-hexahydrospiro[cyclohexane-1,9'-xanthen]-6'-YL acetate](/img/structure/B11494572.png)
![N-(3-{methyl[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11494573.png)
![ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B11494581.png)
![7-(3-hydroxyphenyl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11494586.png)
![Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate](/img/structure/B11494587.png)
![1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone](/img/structure/B11494590.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide](/img/structure/B11494598.png)

![9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11494618.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11494629.png)
![N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11494636.png)
